molecular formula C11H12N2O2 B2825811 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one CAS No. 571155-37-8

3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2825811
CAS No.: 571155-37-8
M. Wt: 204.229
InChI Key: WUZACTGDMOXIHA-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one is an indole-derived compound featuring a hydroxyimino (NOH) group at position 3 and a propyl substituent at position 1 of the indolin-2-one core. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol. The compound’s structure combines the planar aromatic indole system with a ketone group at position 2 and a hydroxyimino moiety at position 3, which introduces tautomeric possibilities and influences its reactivity and biological activity .

The hydroxyimino group enhances electrophilic reactivity at the α-carbon, making it a candidate for nucleophilic additions or substitutions. The propyl chain at position 1 likely modulates solubility and lipophilicity, impacting pharmacokinetic properties.

Properties

IUPAC Name

3-nitroso-1-propylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-15)11(13)14/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPSISIEOYPZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one can be achieved through various methods. One common approach involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . This reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Reactivity: The hydroxyimino group in the target compound (vs. imino or methylene groups in others) increases electrophilicity, favoring interactions with nucleophilic targets like thiols or amines .

Solubility and Lipophilicity :

  • The 1-propyl chain in the target compound likely improves lipid solubility compared to shorter alkyl chains (e.g., allyl in ), enhancing membrane permeability.
  • Halogenated derivatives (e.g., 6-bromo-7-methyl in ) exhibit reduced aqueous solubility but increased stability against metabolic degradation.

Pyrazolylmethylene-substituted indolin-2-ones () show narrow-spectrum kinase inhibition (TLK2), highlighting substituent-dependent target specificity.

Antioxidant Activity

Hydroxyimino-substituted indoles, including the target compound, exhibit significant antioxidant properties. In a study of 3-(hydroxyimino)methyl-1H-indol-1-yl acetamide derivatives, the hydroxyimino group contributed to hydrogen atom transfer (HAT) mechanisms, neutralizing free radicals with IC₅₀ values comparable to ascorbic acid .

Kinase Inhibition

The pyrazolylmethylene analog () demonstrated inhibitory activity against Tousled-like kinase 2 (TLK2), a target in cancer therapy. Its planar structure facilitated binding to the ATP pocket, with an IC₅₀ of 0.73 µM. In contrast, the target compound’s hydroxyimino group may favor interactions with redox-sensitive kinases.

Antiviral Potential

Hydrazine-linked thiazole-indolin-2-one hybrids () inhibited HIV-1 replication by targeting reverse transcriptase. While the target compound lacks a thiazole moiety, its hydroxyimino group could be modified to incorporate similar pharmacophores.

Biological Activity

3-(Hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one, with the CAS number 571155-37-8, is a compound belonging to the indole family. Its unique structure features a hydroxyimino group that contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • Structure : The compound possesses a dihydroindole core with a hydroxyimino substituent, which enhances its reactivity and biological interactions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for potential therapeutic applications, particularly in combating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been shown to inhibit the enzyme human indoleamine 2,3-dioxygenase 1 (hIDO1), which plays a critical role in immune regulation. This inhibition can lead to enhanced immune responses, making it a candidate for cancer immunotherapy.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The exact mechanisms remain under investigation but may involve modulation of inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : By inhibiting hIDO1, the compound alters tryptophan metabolism, impacting immune cell function.
  • Antioxidant Mechanism : The hydroxyimino group may scavenge free radicals, reducing cellular damage.
  • Cytokine Modulation : Preliminary data indicate that this compound may influence the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
Enzyme InhibitionIC50 values indicating effective hIDO1 inhibition
Anti-inflammatoryReduced levels of TNF-alpha in treated cells

Case Study: Cancer Immunotherapy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in a mouse model of cancer. The results demonstrated that treatment led to increased survival rates and reduced tumor growth compared to control groups. The mechanism was linked to enhanced T-cell activation and reduced tumor-induced immunosuppression.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameStructure TypeNotable Activity
3-Hydroxyindolin-2-oneIndole derivativeAntioxidant and anti-cancer properties
OxindolesRelated indole structureNeuroprotective effects

Q & A

Basic: What are the standard synthesis protocols for 3-(hydroxyimino)-1-propyl-2,3-dihydro-1H-indol-2-one derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between indole carbaldehyde oxime intermediates and alkyl/aryl halides. For example:

Intermediate Preparation : React 1H-indole-3-carbaldehyde with hydroxylamine in ethanol under reflux to form the oxime intermediate .

Alkylation : Introduce the propyl group via nucleophilic substitution using 1-bromopropane in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate deprotonation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or TLC.
Key parameters: Temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for oxime:alkylating agent).

Basic: Which spectroscopic techniques are essential for characterizing the oxime functional group in this compound?

Methodological Answer:

  • FT-IR : Identify the N–O stretch of the oxime group at 950–980 cm⁻¹ and C=N stretching at 1600–1650 cm⁻¹ .
  • ¹H-NMR : Confirm the oxime proton (H–C=N–OH) as a singlet near δ 8.5–9.0 ppm. Adjacent protons (e.g., propyl chain) show splitting patterns consistent with coupling .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI-MS or HRMS .

Advanced: How can SHELXL resolve discrepancies in crystallographic data for indole derivatives?

Methodological Answer:
SHELXL refines crystal structures by:

Data Integration : Import intensity data (HKL format) and define space groups using SHELXS .

Model Building : Assign atomic positions via Patterson or direct methods. For oxime groups, verify hydrogen bonding (e.g., O–H···N interactions) using electron density maps .

Discrepancy Resolution : Address outliers (e.g., high R-factors) by adjusting thermal parameters (U_iso) or testing for twinning. Use the TWIN command for non-merohedral twinning .

Validation : Cross-check with PLATON or CCDC tools to ensure geometric plausibility (bond lengths/angles) .

Advanced: What computational methods validate geometric structures against experimental XRD data?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths (e.g., C9–N1: 1.376 Å) and angles (C9–N1–C19: 124.87°) with XRD results .
  • Overlay Analysis : Use software like Mercury to superimpose theoretical and experimental structures. RMSD values <0.1 Å indicate strong agreement .
  • Electrostatic Potential Maps : Analyze charge distribution to predict reactive sites (e.g., oxime nitrogen for electrophilic attacks) .

Advanced: How to address conflicting antioxidant activity results among derivatives with different substituents?

Methodological Answer:

Assay Replication : Repeat DPPH and FRAP assays under controlled conditions (pH 7.4, 37°C) to confirm IC₅₀ values .

Structure-Activity Analysis :

  • Compare halogenated derivatives (e.g., 3j, 3a) with non-halogenated analogs. Halogens enhance electron withdrawal, stabilizing radical intermediates .
  • Use ANOVA (p<0.05) to statistically differentiate activity trends .

Molecular Docking : Model interactions with biological targets (e.g., NADPH oxidase) to explain potency variations .

Advanced: What parameters optimize reaction yields in synthesizing indole-based oximes?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the oxime group .
  • Catalyst Use : Add p-toluenesulfonic acid (p-TSA, 10 mol%) to accelerate condensation reactions .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation .
  • Workup Optimization : Quench reactions with ice-water to precipitate products, increasing yield by 15–20% .

Advanced: How to design experiments for analyzing tautomerism in the oxime group?

Methodological Answer:

Tautomeric Equilibrium Study :

  • Use variable-temperature NMR (VT-NMR) to observe shifts in proton signals (e.g., oxime H) between keto and enol forms .
  • Calculate equilibrium constants (Keq) at 25°C and 60°C.

XRD Analysis : Resolve tautomeric forms in crystal lattices. For example, anti/syn configurations influence hydrogen-bonding networks .

Computational Modeling : Compare Gibbs free energy (ΔG) of tautomers using Gaussian09 to identify the dominant form .

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